molecular formula C18H36O10 B8242572 Adipic acid; heptanoic acid; pentek CAS No. 68937-27-9

Adipic acid; heptanoic acid; pentek

Cat. No.: B8242572
CAS No.: 68937-27-9
M. Wt: 412.5 g/mol
InChI Key: NOKCKSWIXCXPJP-UHFFFAOYSA-N
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Description

Adipic acid; heptanoic acid; pentek is a complex compound that combines the properties of three distinct chemical entities. Each component contributes unique characteristics, making the compound versatile for various applications. The compound is known for its stability and reactivity, which are essential for its use in industrial and scientific research.

Properties

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;hexanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2.C6H10O4.C5H12O4/c1-2-3-4-5-6-7(8)9;7-5(8)3-1-2-4-6(9)10;6-1-5(2-7,3-8)4-9/h2-6H2,1H3,(H,8,9);1-4H2,(H,7,8)(H,9,10);6-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKCKSWIXCXPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)O.C(CCC(=O)O)CC(=O)O.C(C(CO)(CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68937-27-9
Record name Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68937-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Industrial Production via KA Oil Oxidation

The primary industrial method for adipic acid synthesis involves oxidizing a mixture of cyclohexanone and cyclohexanol, termed KA oil (ketone-alcohol oil), with nitric acid. This multistep process begins with cyclohexanol conversion to cyclohexanone, releasing nitrous acid:

HOCH(CH2)5+HNO3O=C(CH2)5+HNO2+H2O\text{HOCH(CH}2\text{)}5 + \text{HNO}3 \rightarrow \text{O=C(CH}2\text{)}5 + \text{HNO}2 + \text{H}_2\text{O}

Subsequent nitrosation of cyclohexanone facilitates carbon-carbon bond scission, yielding adipic acid alongside glutaric and succinic acids as byproducts. Approximately 2.5 billion kilograms are produced annually, with nitrous oxide (N₂O) generated in a 1:1 molar ratio to adipic acid, posing environmental challenges.

Table 1: Adipic Acid Production Methods Comparison

MethodReactantsCatalystYield (%)By-products
KA Oil OxidationCyclohexanone, HNO₃Nitric Acid85–90Glutaric acid, N₂O
Butadiene CarbonylationButadiene, CO, H₂ORhodium70–75Isomers
Cyclohexene CleavageCyclohexene, H₂O₂None90–95Water

Alternative Synthesis Routes

Carbonylation of butadiene offers a complementary pathway using rhodium catalysts:

CH2=CHCH=CH2+2CO+2H2OHO2C(CH2)4CO2H\text{CH}2=\text{CH}-\text{CH}=\text{CH}2 + 2\text{CO} + 2\text{H}2\text{O} \rightarrow \text{HO}2\text{C}(\text{CH}2)4\text{CO}_2\text{H}

This method avoids nitrous oxide emissions but faces challenges in regioselectivity. Oxidative cleavage of cyclohexene with hydrogen peroxide is another eco-friendly alternative, producing water as the sole byproduct.

Historical Synthesis and Developments

Adipic acid was first isolated in 1837 by Auguste Laurent through nitric acid oxidation of animal fats. Early methods focused on natural precursors, but modern industrial demands have shifted toward petrochemical-derived routes for scalability.

Heptanoic Acid Preparation Methods

Catalytic Oxidation of Heptanal

Heptanoic acid is synthesized via rhodium-catalyzed oxidation of heptanal at 50°C, achieving 95% yield:

C6H13CHO+O2Rh catalystC6H13COOH\text{C}6\text{H}{13}\text{CHO} + \text{O}2 \xrightarrow{\text{Rh catalyst}} \text{C}6\text{H}_{13}\text{COOH}

This method is favored for its high efficiency and minimal byproducts, though catalyst costs remain a concern.

Hydrogenation of Heptanol

Heptanol hydrogenation provides an alternative route, though it is less common due to intermediate complexity:

C7H15OH+H2C6H13COOH+H2O\text{C}7\text{H}{15}\text{OH} + \text{H}2 \rightarrow \text{C}6\text{H}{13}\text{COOH} + \text{H}2\text{O}

This method is typically employed in niche applications requiring specific isomer purity.

Specialized Industrial Methods

Patent CN103012105B details the preparation of 2-propyl heptanoic acid using 2-propyl heptanol and a metal oxide catalyst under elevated temperatures and pressures. The process achieves high yields (≥95%) through optimized reaction conditions:

C10H21OHΔ,catalystC9H18COOH\text{C}{10}\text{H}{21}\text{OH} \xrightarrow{\Delta, \text{catalyst}} \text{C}9\text{H}{18}\text{COOH}

This method highlights the role of tailored catalysts in streamlining carboxylation reactions.

Table 2: Heptanoic Acid Synthesis Routes

MethodReactantsCatalystYield (%)By-products
Heptanal OxidationHeptanal, O₂Rhodium95Trace aldehydes
Heptanol HydrogenationHeptanol, H₂Nickel80–85Water
2-Propyl Derivative2-Propyl heptanolMetal Oxide95Isomeric acids

Pentaerythritol Preparation Methods

Base-Catalyzed Aldol Addition

Pentaerythritol is synthesized via a base-catalyzed reaction between acetaldehyde and three equivalents of formaldehyde, forming pentaerythrose:

CH3CHO+3HCHOC(CH2OH)3CHO\text{CH}3\text{CHO} + 3\text{HCHO} \rightarrow \text{C}(\text{CH}2\text{OH})_3\text{CHO}

This intermediate undergoes further reaction steps to yield the final product.

Cannizzaro Reaction Step

A fourth equivalent of formaldehyde participates in a Cannizzaro reaction with pentaerythrose, producing pentaerythritol and formate ions:

C(CH2OH)3CHO+HCHOC(CH2OH)4+HCOO\text{C}(\text{CH}2\text{OH})3\text{CHO} + \text{HCHO} \rightarrow \text{C}(\text{CH}2\text{OH})4 + \text{HCOO}^-

This method achieves high purity and is scalable for industrial production, with yields exceeding 90%.

Table 3: Pentaerythritol Synthesis Overview

StepReactantsCatalystYield (%)By-products
Aldol AdditionAcetaldehyde, HCHONaOH85–90Formate ions
Cannizzaro ReactionPentaerythrose, HCHONaOH90–95None

Chemical Reactions Analysis

Types of Reactions

Adipic acid; heptanoic acid; pentek undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various esters, alcohols, and acids. These products are valuable intermediates in the synthesis of polymers, pharmaceuticals, and other industrial chemicals .

Scientific Research Applications

Adipic Acid

Overview : Adipic acid (hexanedioic acid) is a dicarboxylic acid with the formula C6H10O4\text{C}_6\text{H}_{10}\text{O}_4. It is primarily used in the production of nylon and other polymers.

Key Applications

  • Nylon Production :
    • Adipic acid is a key precursor in the synthesis of nylon 66 through polycondensation with hexamethylenediamine. This application constitutes a significant portion of its market usage.
  • Chemical Intermediates :
    • It serves as an intermediate for producing various chemicals such as:
      • Adiponitrile : Used in the manufacture of nylon and other polymers.
      • 1,6-Hexanediol : Important for producing polyesters and urethane resins.
      • Glutaric Acid : Used in pharmaceuticals and as a building block for other chemicals .
  • Food Industry :
    • Utilized as an acidity regulator and flavoring agent in food products.
  • Cleaning Products :
    • Employed in the formulation of detergents and cleaning agents due to its ability to enhance solubility and stability .

Case Studies

  • A study demonstrated that adipic acid can be synthesized via environmentally friendly processes such as the hydrocarboxylation of pentenoic acids, leading to high yields with reduced pollution .

Heptanoic Acid

Overview : Heptanoic acid (n-heptanoic acid) is a seven-carbon saturated fatty acid with various applications in chemical synthesis and industry.

Key Applications

  • Corrosion Inhibition :
    • Heptanoic acid is effective as a corrosion inhibitor for metals like copper and aluminum when used in salt form (sodium heptanoate). It is commonly incorporated into metalworking fluids and hydraulic fluids to prevent corrosion .
  • Cosmetics :
    • Used as a chemical intermediate in the formulation of emollients and skin-conditioning agents. Its derivatives are utilized for their low viscosity and high spreadability, making them ideal for cosmetic applications .
  • Food Industry :
    • Serves as a flavoring agent and contributes to the aroma of certain foods.
  • Pharmaceuticals :
    • Acts as an intermediate in the synthesis of active pharmaceutical ingredients due to its high reactivity .

Pentek

Pentek refers to pentenoic acids or related compounds that have applications similar to those of adipic and heptanoic acids but are less commonly discussed.

Key Applications

  • Chemical Synthesis :
    • Pentenoic acids can be converted into adipic acid through hydrocarboxylation processes, showcasing their utility as intermediates in chemical manufacturing .
  • Polymer Production :
    • They can be utilized in the production of specialty polymers and additives that enhance material properties.
  • Biological Applications :
    • Research has indicated potential uses in developing bioactive compounds due to their structural properties, which may lead to novel pharmaceuticals .

Mechanism of Action

The mechanism of action of Adipic acid; heptanoic acid; pentek involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. The ester groups can undergo hydrolysis, releasing the parent acids and alcohols, which can then participate in further chemical reactions .

Biological Activity

Adipic acid, heptanoic acid, and pentek are organic compounds with significant industrial and biological relevance. This article explores their biological activities, focusing on their roles in various biochemical processes and potential applications in medicine and biotechnology.

Adipic Acid

Chemical Structure and Properties
Adipic acid, or hexanedioic acid, has the formula C6H10O4\text{C}_6\text{H}_{10}\text{O}_4 and is a dicarboxylic acid. It is primarily produced through the oxidation of cyclohexanol and cyclohexanone. Its pKa values are 4.41 and 5.41, indicating its acidic nature, which is crucial for its reactivity in biological systems .

Biological Activity

  • Metabolic Pathways : Adipic acid is involved in several metabolic pathways. It can be synthesized biologically from lignin-derived compounds through microbial processes, utilizing enzymes like catechol 1,2-dioxygenase (CatA) and muconic acid reductase (MAR). This pathway has been optimized in Escherichia coli, achieving significant yields of adipic acid from renewable resources .
  • Pharmaceutical Applications : In medicine, adipic acid has been incorporated into controlled-release formulations for drugs. Its ability to modulate pH in polymeric matrices allows for tailored drug release profiles, enhancing therapeutic efficacy .
  • Toxicological Profile : Studies indicate that adipic acid is generally recognized as safe (GRAS) when used in food applications; however, excessive exposure may lead to metabolic disturbances .

Heptanoic Acid

Chemical Structure and Properties
Heptanoic acid, also known as enanthic acid, has the formula C7H14O2\text{C}_7\text{H}_{14}\text{O}_2. It is a medium-chain fatty acid with various applications in food and cosmetic industries.

Biological Activity

  • Antimicrobial Effects : Heptanoic acid exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, making it a candidate for use in food preservation and as a potential therapeutic agent .
  • Role in Metabolism : As a fatty acid, heptanoic acid plays a role in energy metabolism. It can be oxidized to provide energy or serve as a substrate for the synthesis of complex lipids .
  • Potential Health Benefits : Research suggests that medium-chain fatty acids like heptanoic acid may have health benefits, including weight management and improved metabolic health due to their rapid absorption and metabolism compared to long-chain fatty acids .

Pentek

Chemical Structure and Properties
Pentek (or pentanoic acid) has the formula C5H10O2\text{C}_5\text{H}_{10}\text{O}_2. It is another medium-chain fatty acid that shares some properties with heptanoic acid.

Biological Activity

  • Metabolic Functions : Pentanoic acid is involved in lipid metabolism and can influence energy homeostasis within cells. Its derivatives are studied for potential applications in metabolic disorders .
  • Neuroprotective Effects : Preliminary studies suggest pentanoic acid may have neuroprotective effects, potentially benefiting conditions like epilepsy by modulating neurotransmitter release .
  • Industrial Applications : Beyond biological activity, pentanoic acid is utilized in the synthesis of various esters used in flavoring agents and fragrances due to its pleasant odor profile .

Comparative Table of Biological Activities

CompoundChemical FormulaKey Biological ActivitiesApplications
Adipic AcidC₆H₁₀O₄Metabolic pathways; controlled drug releasePharmaceuticals; nylon production
Heptanoic AcidC₇H₁₄O₂Antimicrobial effects; energy metabolismFood preservation; cosmetics
PentekC₅H₁₀O₂Lipid metabolism; neuroprotective effectsFlavoring agents; potential therapeutics

Case Studies

  • Microbial Production of Adipic Acid : A study demonstrated the conversion of lignin-derived catechol to adipic acid using engineered E. coli, achieving a yield of 80.6 µg/L/hr through optimized enzyme expression .
  • Antimicrobial Activity of Heptanoic Acid : Research highlighted the effectiveness of heptanoic acid against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural preservative in food products .
  • Neuroprotective Properties of Pentek : Investigations into pentanoic acid's effects on neuronal cells indicated its potential to reduce excitotoxicity associated with neurological disorders like epilepsy .

Q & A

Q. What are the standard laboratory methods for synthesizing heptanoic acid, and how do solvent choices influence yield and purity?

Heptanoic acid is typically synthesized via oxidation of heptanol using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Solvent selection (e.g., aqueous vs. methanol-based systems) impacts reaction efficiency and purity due to differences in solubility and residual solvent effects. For instance, methanol enhances adipic acid dissolution in similar oxidation reactions, which may analogously improve heptanoic acid yield by reducing particle aggregation .

Key Considerations :

  • Monitor reaction temperature to avoid over-oxidation.
  • Use gas chromatography (GC) or NMR to verify purity.
  • Residual solvent analysis (e.g., FTIR) is critical to ensure no interference in downstream applications.

Q. How can researchers accurately measure the solubility and acidity (pKa) of adipic acid under varying experimental conditions?

Q. What safety protocols are essential for handling heptanoic acid in laboratory settings?

Heptanoic acid is corrosive and toxic via inhalation, ingestion, or dermal exposure. Implement:

  • Fume hoods for volatile vapor containment.
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Emergency neutralization protocols using sodium bicarbonate (NaHCO₃) for spills .

Advanced Research Questions

Q. How can experimental designs address discrepancies in adipic acid’s cloud condensation nuclei (CCN) activation data across solvent systems?

Variability in CCN activation diameters (e.g., 0.11%–0.32% supersaturation) arises from solvent residues (methanol vs. water) and particle morphology. To mitigate:

  • Use thermal desorption (heating post-atomization) to remove residual solvents.
  • Characterize particle crystallinity via X-ray diffraction (XRD) to assess morphology impacts.
  • Cross-validate with kinetic models like ADDEM, accounting for surface tension effects .

Q. What methodological frameworks resolve data contradictions in GHG emission studies for adipic acid production?

Scenario analysis (e.g., ANAS, SNAS, ENAS) models emission abatement by integrating demand-side controls and production trends. Key steps:

  • Baseline establishment using historical production data (e.g., 2300 kt peak in 2020).
  • Monte Carlo simulations to project emission reductions (11.5%–80.1% by 2050).
  • Sensitivity analysis to identify overcapacity-driven uncertainties .

Q. How do adsorption models (Langmuir vs. Hill) differ in interpreting surface coverage data of fatty acids at liquid/solid interfaces?

The Langmuir model assumes non-interacting molecules, while the Hill and Matsuda models incorporate cooperativity factors (α) to account for intermolecular interactions. For heptanoic acid/HOPG interfaces:

  • Fit experimental data to multiple models (Langmuir R² ≈ 0.85 vs. Hill R² ≈ 0.95).
  • Use Akaike Information Criterion (AIC) to select the best-fit model .

Model Comparison :

ModelAssumptionApplicability
LangmuirNon-interacting moleculesLow surface coverage
HillCooperative adsorptionHigh interaction systems

Methodological Frameworks

  • Experimental Design : Apply PICO (Population, Intervention, Comparison, Outcome) to structure emission-reduction studies .
  • Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

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